
acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide is a complex organic compound that combines the properties of acetic acid and a hydrazinylmethylideneamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide typically involves the reaction of acetic acid with (2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts in these reactors can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide involves its interaction with specific molecular targets and pathways. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazine derivatives and amino acids with hydrazinylmethylideneamino groups. Examples include:
- (2S)-2-amino-5-(hydrazinylmethylideneamino)pentanoic acid
- (2S)-2-amino-4-(hydrazinylmethylideneamino)butanoic acid .
Uniqueness
What sets acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
85466-98-4 |
|---|---|
Molekularformel |
C10H23N5O5 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-amino-5-(hydrazinylmethylideneamino)pentanamide |
InChI |
InChI=1S/C6H15N5O.2C2H4O2/c7-5(6(8)12)2-1-3-10-4-11-9;2*1-2(3)4/h4-5H,1-3,7,9H2,(H2,8,12)(H,10,11);2*1H3,(H,3,4)/t5-;;/m0../s1 |
InChI-Schlüssel |
KSAZADWUSRGKGP-XRIGFGBMSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.C(C[C@@H](C(=O)N)N)CN=CNN |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(CC(C(=O)N)N)CN=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



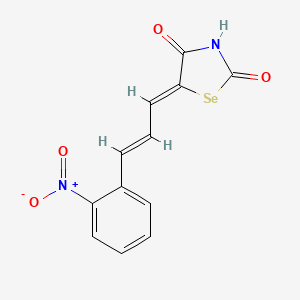
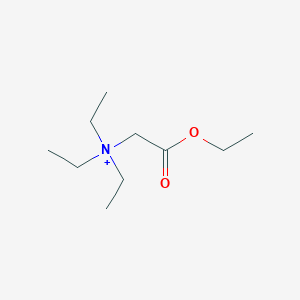
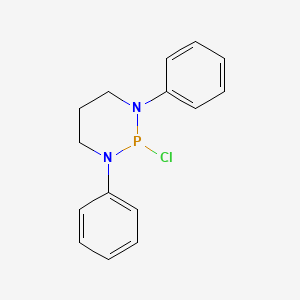
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
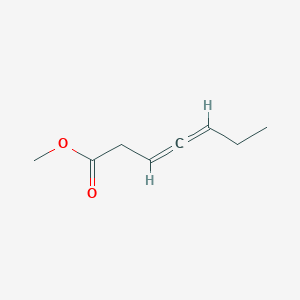
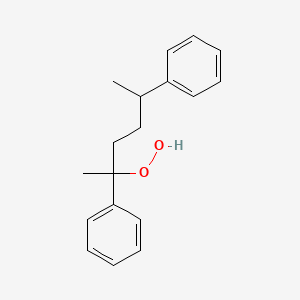

![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)

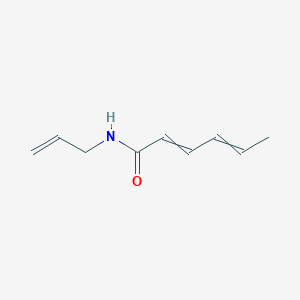
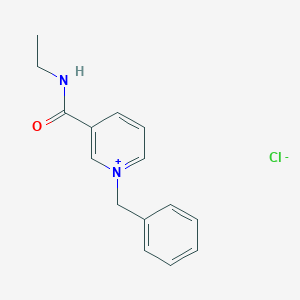
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
